molecular formula C17H16N4O2S B5823732 N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea

N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea

Cat. No. B5823732
M. Wt: 340.4 g/mol
InChI Key: XETLAZDQHVNYKT-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals known for their varied biological activities. Its structure implies potential significance in various fields of research due to the functional groups and molecular architecture it possesses.

Synthesis Analysis

The synthesis of thiadiazole derivatives, closely related to the compound , typically involves the reaction of substituted phenylthiazoles with phenylisocyanates. These processes are characterized by IR, NMR, and Mass spectral data to confirm the structure of the synthesized compounds (Fatima et al., 2014).

Molecular Structure Analysis

X-ray crystallography and other spectroscopic methods like NMR and IR spectroscopy are pivotal in determining the molecular structure of thiadiazole derivatives. These analyses provide insights into the orientation of functional groups and overall molecular geometry, which are crucial for understanding the compound's reactivity and interactions (Heng-Shan Dong & Bin Wang, 2005).

properties

IUPAC Name

1-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-2-23-14-10-8-12(9-11-14)15-20-21-17(24-15)19-16(22)18-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETLAZDQHVNYKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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